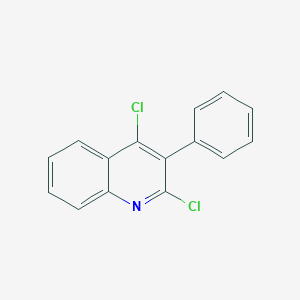

2,4-Dichloro-3-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFBGQFLYLZASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353016 | |

| Record name | 2,4-dichloro-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108832-15-1 | |

| Record name | 2,4-dichloro-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-phenylquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and biological properties of novel compounds is paramount. This guide provides a detailed overview of 2,4-dichloro-3-phenylquinoline, a heterocyclic compound with potential applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a quinoline ring system substituted with two chlorine atoms at positions 2 and 4, and a phenyl group at position 3.

| Property | Value |

| CAS Number | 108832-15-1[1][2] |

| Molecular Formula | C₁₅H₉Cl₂N[1] |

| Molecular Weight | 273.01 g/mol [1] |

| Boiling Point | 362.7 °C at 760 mmHg[3] |

| Vapor Pressure | 3.95E-05 mmHg at 25°C[3] |

| Refractive Index | 1.665[3] |

| Purity | >95% (as commercially available)[1] |

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methods. One common approach for related 2-hydroxy-3-phenylquinoline derivatives involves the chemo-selective reaction of substituted O-nitrobenzaldehyde and ethyl-2-phenylacetate catalyzed by Fe/HCl, known as the Bechamp reduction.[4] Another classical method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-phenylquinoline from N-2-diphenylacetamide under harsh acidic conditions, although this may result in low yields.[4]

A general procedure for the synthesis of multiply substituted quinolines involves a three-component tandem reaction.[5]

General Experimental Protocol for Substituted Quinoline Synthesis

A common synthetic route involves the reaction of an appropriate 2-aminobenzonitrile, a ketone, and an arylboronic acid. The reaction is typically catalyzed by a palladium catalyst, such as Pd(OAc)₂, in the presence of a ligand and an acid.[5]

Materials:

-

2-aminobenzonitrile (0.2 mmol)

-

Ketone (0.2 mmol)

-

Arylboronic acid (0.24 mmol)

-

Pd(OAc)₂ (0.02 mmol)

-

2,2'-bipyridine (bpy) (0.04 mmol)

-

TsOH·H₂O (2.0 mmol)

-

Toluene (2.0 mL)

Procedure:

-

To a Schlenk reaction tube, successively add 2-aminobenzonitrile, the ketone, arylboronic acid, Pd(OAc)₂, 2,2'-bpy, TsOH·H₂O, and toluene.

-

Stir the reaction mixture vigorously at 120 °C for 24 hours.

-

After cooling to room temperature, wash the mixture with a saturated Na₂CO₃ solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and evaporate the solvent under a vacuum.

-

Purify the residue by flash column chromatography to obtain the desired quinoline product.[5]

Caption: Generalized workflow for the synthesis of substituted quinolines.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of this compound. The aromatic protons on the quinoline and phenyl rings would appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The number of signals and their splitting patterns would confirm the substitution pattern.

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring and the C-Cl bonds. Aromatic C-H stretching vibrations would also be present.

-

Mass Spectrometry (MS) : Mass spectrometry would determine the molecular weight of the compound. The fragmentation pattern could provide further structural information. For this compound, the molecular ion peak would be expected at m/z 273, with characteristic isotopic peaks due to the presence of two chlorine atoms.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8] Some quinoline-based compounds have been investigated as kinase inhibitors and agents that target G-quadruplexes in DNA, which are implicated in cancer cell proliferation.[9][10]

The mechanism of action for many quinoline derivatives involves the inhibition of key signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibition of a specific kinase could block downstream signaling cascades responsible for cell growth, survival, and proliferation.

Caption: Conceptual signaling pathway for quinoline derivatives as inhibitors.

The antiproliferative activities of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been evaluated against various cancer cell lines, with some compounds showing significant activity.[9] This suggests that the 2,4-disubstituted quinoline scaffold is a promising starting point for the development of new therapeutic agents. Further research is needed to fully elucidate the specific molecular targets and mechanisms of action of this compound.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. This compound CAS#: 108832-15-1 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. ikm.org.my [ikm.org.my]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,4-Dichloro-3-phenylquinoline (CAS 108832-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-phenylquinoline is a substituted quinoline derivative with the CAS number 108832-15-1. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. This technical guide provides a summary of the available information on this compound, including its chemical properties, potential synthesis, and an overview of the biological evaluation methodologies that could be applied to assess its therapeutic potential, drawing from studies on structurally related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108832-15-1 | |

| Molecular Formula | C₁₅H₉Cl₂N | |

| Molecular Weight | 274.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 124-126 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general method for the synthesis of 2,4-dichloroquinoline derivatives can be adapted. This typically involves the cyclization of an appropriate aniline precursor. One potential synthetic route is the reaction of 2-amino-5-chlorobenzophenone with a suitable reagent to form the quinoline ring, followed by chlorination.

A documented alternative synthesis of Alprazolam utilizes 2,6-dichloro-4-phenylquinoline as a starting material, which is structurally similar to the compound of interest[1]. This suggests that this compound could also serve as a valuable intermediate in the synthesis of various pharmaceutical compounds.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported in the available scientific literature. However, research on structurally similar quinoline derivatives provides insights into its potential therapeutic applications, particularly in oncology.

Anticancer Activity of Related Quinoline Derivatives

Numerous studies have demonstrated the potent anticancer activities of substituted quinoline compounds. For instance, a series of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) cancer cells[2]. These compounds exhibited significant cytotoxicity, with IC₅₀ values in the micromolar range.

Furthermore, a study on 3-chloro-3-phenylquinoline-2,4-dione, a compound with a similar substitution pattern, demonstrated cytotoxic activity against mouse fibroblast L929 and human gastric adenocarcinoma (AGS) cells[3]. This suggests that the presence of chloro and phenyl groups on the quinoline core may contribute to anticancer properties.

Table 2: Anticancer Activity of Representative Phenylquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa | 0.50 | [2] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | SiHa | 0.81 | [2] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | A2780 | 0.75 | [2] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | MCF-7 | 1.25 | [2] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | MDA-MB-231 | 1.12 | [2] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | K562 | 0.33 | [2] |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Proposed Experimental Protocols for Biological Evaluation

Based on the methodologies employed for similar quinoline derivatives, the following experimental protocols are proposed to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G-Quadruplex Binding Affinity (FRET Melting Assay)

G-quadruplexes are secondary structures in nucleic acids that are considered potential targets for anticancer drugs. A Fluorescence Resonance Energy Transfer (FRET) melting assay can be used to assess the ability of this compound to bind to and stabilize G-quadruplex DNA.

Methodology:

-

Oligonucleotides: A fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21T, a telomeric repeat sequence) is used.

-

Assay Conditions: The assay is performed in a suitable buffer containing KCl to promote G-quadruplex formation.

-

Compound Incubation: The labeled oligonucleotide is incubated with varying concentrations of this compound.

-

Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm), at which 50% of the G-quadruplex structure is unfolded, is determined.

-

Data Analysis: An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure, suggesting binding.

Visualizations

General Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for the initial screening of a novel compound, such as this compound, for its potential anticancer activity.

Caption: General workflow for the synthesis, in vitro screening, and initial mechanism of action studies for a potential anticancer compound.

Conclusion

This compound represents a chemical scaffold with potential for development in medicinal chemistry, particularly in the area of oncology. While direct biological data for this specific compound is limited, the known activities of structurally related quinoline derivatives suggest that it warrants further investigation. The experimental protocols and workflow outlined in this guide provide a framework for the systematic evaluation of its cytotoxic properties and potential mechanism of action. Further research is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2,4-dichloro-3-phenylquinoline, a valuable scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a quinolone precursor followed by a chlorination reaction. This document includes comprehensive experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway to facilitate understanding and replication.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves the initial preparation of 4-hydroxy-3-phenylquinolin-2(1H)-one, which is subsequently chlorinated using phosphorus oxychloride. This method is reliable and has been documented to produce high yields.

Step 1: Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-one

The synthesis of the quinolone precursor is achieved through a thermal condensation reaction, a variant of the Conrad-Limpach synthesis, between an aniline derivative and diethyl phenylmalonate.

Step 2: Chlorination to this compound

The prepared 4-hydroxy-3-phenylquinolin-2(1H)-one is then converted to the final product, this compound, through a dehydroxy-chlorination reaction using phosphorus oxychloride.

Quantitative Data Summary

The following table summarizes key quantitative data for the precursor and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Hydroxy-3-phenylquinolin-2(1H)-one | C₁₅H₁₁NO₂ | 237.25 | 222-226[1] | White solid[1] |

| This compound | C₁₅H₉Cl₂N | 274.15 | 82-84 | Yellow solid |

Experimental Protocols

Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-one

This protocol is adapted from a procedure for the synthesis of the N-methylated analog and is expected to yield the desired product with minor modifications.[1]

Materials:

-

Aniline

-

Diethyl phenylmalonate

-

Aqueous sodium hydroxide solution (0.5 M)

-

Toluene

-

10% Hydrochloric acid

-

Activated carbon

-

Ethanol

Procedure:

-

A mixture of aniline (1 equivalent) and diethyl phenylmalonate (1.05 equivalents) is gradually heated in a Wood's metal bath to 200–290 °C.

-

The heating is continued for approximately 4.5 hours, or until the distillation of ethanol ceases.

-

The hot reaction mixture is poured into a mortar and, after cooling, is crushed.

-

The crushed solid is dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution and toluene.

-

The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon.

-

The mixture is filtered, and the filtrate is acidified by the addition of 10% hydrochloric acid until it is acidic to Congo red paper.

-

The precipitated white solid is filtered off, washed with water, and air-dried.

-

The crude product can be further purified by crystallization from ethanol.

Expected Yield: 80-93%[1]

Synthesis of this compound

This protocol outlines the chlorination of the quinolone precursor using phosphorus oxychloride.

Materials:

-

4-Hydroxy-3-phenylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Ice-cold water

-

Saturated sodium carbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, the 4-hydroxy-3-phenylquinolin-2(1H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

-

Optionally, a catalytic amount of pyridine can be added.

-

The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The solid is then suspended in water, and the pH is adjusted to 8-9 with a saturated sodium carbonate solution to neutralize any remaining acidic components.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Expected Yield: High, potentially up to 97% based on similar reactions.

Spectroscopic Data

4-Hydroxy-3-phenylquinolin-2(1H)-one

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H).[2]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32.[2]

This compound

-

¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the protons of the quinoline and phenyl rings.

-

¹³C NMR (CDCl₃): The spectrum will exhibit signals for the carbon atoms of the quinoline and phenyl rings. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield. The chemical shifts are expected in the range of δ 120-150 ppm.

Note: Specific, experimentally verified NMR data for this compound was not available in the searched literature. The provided information is based on typical chemical shifts for similar structures.

Logical Workflow of the Synthesis

The overall synthesis can be visualized as a linear progression from commercially available starting materials to the final product.

References

Technical Guide: Physical and Spectroscopic Profile of 2,4-Dichloro-3-phenylquinoline

Introduction

2,4-Dichloro-3-phenylquinoline is a halogenated aromatic heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The presence of chlorine atoms and a phenyl group on the quinoline core of this particular molecule suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery and materials science. This document provides a comprehensive overview of its known physical and spectroscopic data, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and use in further chemical reactions.

| Property | Value |

| Molecular Formula | C₁₅H₉Cl₂N |

| Molecular Weight | 274.15 g/mol [1][2] |

| Boiling Point | 362.7 °C at 760 mmHg[3] |

| Density | 1.331 g/cm³[3] |

| Appearance | Not specified in provided results. Typically a solid at room temperature. |

| Melting Point | Not specified in provided results. |

| Solubility | Not specified in provided results. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Features and Expected Observations |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 273 (¹²C₁₅¹H₉³⁵Cl₂¹⁴N) with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% and M+4 peak at ~10% of the M⁺ peak).[2][4] |

| Infrared (IR) Spectroscopy | C-Cl Stretching: Strong bands in the 800-600 cm⁻¹ region. C=N Stretching: Absorption around 1620-1580 cm⁻¹. C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ range. C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | Aromatic Protons: Complex multiplets are expected in the range of δ 7.0-8.5 ppm for the nine protons on the quinoline and phenyl rings. |

| ¹³C NMR Spectroscopy | Aromatic Carbons: Multiple signals are anticipated in the δ 120-150 ppm region. Quaternary Carbons (C-Cl, C-N, etc.): Signals for carbons attached to heteroatoms or other carbons are also expected in the aromatic region, potentially with lower intensity. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2,4-dichloroquinolines involves the chlorination of the corresponding quinoline-2,4-dione precursor using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction: 3-phenylquinoline-2,4(1H,3H)-dione → this compound

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-phenylquinoline-2,4(1H,3H)-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask.

-

The mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Figure 1. General workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized this compound, a standard set of spectroscopic analyses is performed.

Procedure:

-

Mass Spectrometry (MS): A sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or an alternative ionization method to confirm the molecular weight and isotopic distribution pattern.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A spectrum is acquired to determine the number and environment of the protons in the molecule.

-

¹³C NMR: A spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.

-

-

Data Analysis: The obtained spectra are analyzed and compared with expected values to confirm the successful synthesis of the target compound.

Figure 2. Workflow for the spectroscopic characterization of the synthesized compound.

Relevance in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. Dichloro-substituted quinolines, in particular, serve as important precursors for creating diverse libraries of compounds through nucleophilic substitution reactions at the chlorinated positions. This allows for the systematic modification of the molecule to optimize its interaction with a biological target, such as an enzyme or a receptor.

For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a heterocyclic core that fits into the ATP-binding pocket of the enzyme. A compound like this compound could be a starting point for developing such inhibitors. By replacing the chlorine atoms with various amine or ether linkages, researchers can fine-tune the compound's properties to enhance its potency and selectivity.

Figure 3. Conceptual diagram of a quinoline derivative inhibiting a kinase signaling pathway.

References

The Diverse Biological Landscape of Substituted Phenylquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a phenyl substituent onto this framework gives rise to phenylquinolines, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological activities of substituted phenylquinolines, with a focus on their anticancer, antiviral, and antibacterial properties. We will delve into the quantitative measures of their efficacy, the experimental protocols used to determine their activity, and the molecular pathways through which they exert their effects.

Anticancer Activity of Substituted Phenylquinolines

Substituted phenylquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the targeting of unique nucleic acid structures and interference with critical cellular processes.

A series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines has been synthesized and evaluated for their antiproliferative activities.[1] These compounds have shown significant efficacy against breast, cervical, and ovarian cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1] Notably, some of these derivatives have been identified as G-quadruplex (G4) ligands.[1] G-quadruplexes are non-canonical DNA structures found in telomeres and gene promoter regions, and their stabilization by small molecules can lead to the inhibition of telomerase and the suppression of oncogene expression, ultimately inducing cancer cell apoptosis.[1]

In another study, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant cytotoxic activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[2] The lipophilicity of these compounds, as indicated by their cLogP values, was found to correlate with their cytotoxic effects.[2] Some of these compounds demonstrated remarkable selectivity for cancer cells over normal human dermis fibroblasts, with selectivity indices significantly higher than the standard chemotherapeutic drug doxorubicin.[2]

Furthermore, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Specific derivatives showed significant selectivity for HDAC3 over other isoforms and induced G2/M cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro antiproliferative activities of representative substituted phenylquinolines against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | HeLa (Cervical) | 0.50 - 3.58 | [1][4] |

| K562 (Leukemia) | 7 - 34 | [4] | |

| MDA-MB-231 (Breast) | 0.58 (for derivative 13a) | [4] | |

| C-6 Substituted 2-phenylquinolines | HeLa (Cervical) | 8.3 | [2] |

| PC3 (Prostate) | 31.37 - 34.34 | [2] | |

| 2-Phenylquinoline-4-carboxylic acid derivatives (HDAC inhibitors) | K562 (Leukemia) | 1.02 | [3] |

| U266 (Multiple Myeloma) | 1.08 | [3] | |

| U937 (Lymphoma) | 1.11 | [3] | |

| MCF-7 (Breast) | 5.66 | [3] | |

| A549 (Lung) | 2.83 | [3] | |

| Benzotriazole Substituted 2-Phenylquinazolines | MCF-7 (Breast) | 3.16 | [5][6] |

| HeLa (Cervical) | 5.31 | [5][6] | |

| HT-29 (Colon) | 10.6 | [5][6] | |

| 6,8-diphenylquinoline | HT29 (Colon Adenocarcinoma) | 39.8 | |

| 2-phenylquinolin-4-amine derivative | HT-29 (Colon Adenocarcinoma) | 8.12 |

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay):

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[5]

G-Quadruplex Interaction Analysis (FRET Melting Assay):

Fluorescence Resonance Energy Transfer (FRET) melting assays are employed to assess the ability of compounds to bind to and stabilize G-quadruplex structures.

-

G4-DNA Labeling: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA).

-

Assay Setup: The labeled oligonucleotide is incubated with the test compound in a suitable buffer.

-

Thermal Denaturation: The temperature is gradually increased, and the fluorescence of the donor is monitored.

-

Melting Temperature (Tm) Determination: In the absence of a binder, the G-quadruplex unfolds at a specific melting temperature (Tm), leading to an increase in fluorescence. A ligand that stabilizes the G-quadruplex will result in an increase in the Tm. The change in Tm (ΔTm) is a measure of the compound's binding affinity.[1]

Signaling Pathways and Mechanisms

Antiviral Activity of Substituted Phenylquinolines

The emergence and re-emergence of viral diseases, such as the recent COVID-19 pandemic, have underscored the urgent need for novel antiviral therapeutics. Substituted phenylquinolines have demonstrated promising activity against a range of viruses, particularly coronaviruses.

A proprietary library of compounds was screened for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), which led to the identification of a 2-phenylquinoline scaffold as a promising hit.[7][8][9] Subsequent optimization of this scaffold yielded derivatives with low micromolar activity against SARS-CoV-2 replication and a lack of cytotoxicity at concentrations up to 100 µM.[7][8][9][10]

Interestingly, many of these compounds also exhibited broad-spectrum anti-coronavirus activity, showing efficacy against other human coronaviruses such as HCoV-229E and HCoV-OC43.[7][8][9][11] The EC50 values against these viruses were often in the sub-micromolar to low micromolar range.[7][8][11]

The mechanism of action for the anti-coronavirus activity of these 2-phenylquinolines has been investigated. Some derivatives, particularly those with a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, were found to be potent inhibitors of the SARS-CoV-2 helicase (nsp13).[7][8][9][11] Nsp13 is a highly conserved enzyme essential for viral RNA replication, making it an attractive target for the development of broad-spectrum antiviral drugs.[7][8] Other proposed mechanisms include the inhibition of autophagy, a cellular process that can be hijacked by viruses for their replication.[7]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activities of representative substituted phenylquinolines.

| Compound Class | Virus | EC50 (µM) | CC50 (µM) | Reference |

| 2-Phenylquinolines | SARS-CoV-2 | 2.6 - 13.0 | > 100 | [7][8] |

| HCoV-229E | 0.2 - 9.4 | Not specified | [7][8][9][11] | |

| HCoV-OC43 | 0.6 - 7.7 | Not specified | [8][11] | |

| 2-Phenylquinoline (initial hit) | SARS-CoV-2 | 6 | 18 | [7][8][9] |

| 2-Phenylquinoline (derivative 6g) | SARS-CoV-2 nsp13 Helicase | IC50 = 0.42 | Not applicable | [7][8] |

| 2-Phenylquinoline (derivative 7k) | SARS-CoV-2 nsp13 Helicase | IC50 = 1.41 | Not applicable | [7][8] |

Experimental Protocols

Antiviral Activity Assay (Cell-Based):

The antiviral activity of compounds against SARS-CoV-2 is often evaluated using a cell-based assay with infected cells.

-

Cell Culture: A suitable cell line, such as VeroE6 cells, is cultured in 96-well plates.

-

Compound Treatment and Infection: The cells are pre-treated with serial dilutions of the test compounds before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Activity: The extent of viral replication is quantified. This can be done by measuring the virus-induced cytopathic effect (CPE), or by using reporter viruses that express a fluorescent protein (e.g., GFP).[8]

-

EC50 and CC50 Determination: The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is determined. In parallel, the half-maximal cytotoxic concentration (CC50) is determined in uninfected cells to assess the compound's toxicity. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[7]

Helicase Inhibition Assay:

The ability of compounds to inhibit the enzymatic activity of SARS-CoV-2 nsp13 helicase can be assessed using various biochemical assays.

-

Enzyme and Substrate Preparation: Recombinant nsp13 helicase and a suitable substrate (e.g., a double-stranded RNA or DNA with a 3' overhang) are prepared. The substrate is often labeled with a fluorescent tag and a quencher.

-

Reaction Mixture: The helicase, substrate, and test compound are incubated in a reaction buffer containing ATP.

-

Enzymatic Reaction: The helicase unwinds the double-stranded substrate, separating the fluorescent tag from the quencher and leading to an increase in fluorescence.

-

Fluorescence Measurement: The fluorescence is monitored over time.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the helicase activity (IC50) is calculated.[8]

Signaling Pathways and Mechanisms

Antibacterial Activity of Substituted Phenylquinolines

The increasing prevalence of antibiotic-resistant bacteria represents a major global health threat, necessitating the discovery of new antibacterial agents. Phenylquinoline derivatives have been investigated for their antibacterial properties and have shown activity against both Gram-positive and Gram-negative bacteria.[12][13]

The antibacterial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][13] The substitution pattern on the phenylquinoline core plays a significant role in determining the antibacterial spectrum and potency. For instance, certain 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and tested against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as methicillin-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Antibacterial Activity Data

The following table summarizes the MIC values of representative substituted phenylquinolines against various bacterial strains.

| Compound Class | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | MRSA (MIC, µg/mL) | Reference |

| 2-(2'-Substituted)-phenyl-quinoline-4-carboxylic Acid Derivatives | 4-methylpiperazin-1-yl | 64 | >256 | >256 | >256 | >256 | [12] |

| 3-(diethylamino)propylamino | >256 | >256 | 128 | >256 | >256 | [12] | |

| 4-methylpiperazin-1-yl (different isomer) | >256 | >256 | >256 | >256 | 128 | [12] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

The MIC of a compound is determined using a standardized broth microdilution method.

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[13]

Synthesis of Phenylquinoline Derivatives:

Several synthetic routes have been developed for the preparation of substituted phenylquinolines. Common methods include the Friedländer annulation, Pfitzinger reaction, and Doebner-von Miller reaction.[14]

A General Synthetic Workflow for 2-Phenylquinoline-4-carboxylic Acids:

Conclusion

Substituted phenylquinolines represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antiviral, and antibacterial applications, underscore their therapeutic potential. The ability to readily modify the substitution pattern on both the quinoline and phenyl rings allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties, and advancing the most promising candidates into preclinical and clinical development. The in-depth understanding of their synthesis, biological evaluation, and mechanisms of action provided in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of molecules.

References

- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]

- 5. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review on 2,4-Dichloro-3-phenylquinoline: A Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2,4-Dichloro-3-phenylquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on structurally related quinoline derivatives to infer its potential synthesis, biological activities, and mechanisms of action. The information presented herein is intended for research and development purposes and should be validated through specific experimental studies.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The substituted quinoline scaffold serves as a privileged structure in drug discovery. This technical guide focuses on this compound, a molecule of interest for its potential as a synthetic intermediate and a bioactive compound. This document summarizes available information on its synthesis, and, by extension from related compounds, its potential biological activities, experimental evaluation protocols, and possible mechanisms of action.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₅H₉Cl₂N and a molecular weight of 274.14 g/mol . While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from general methods for the synthesis of 2,4-dichloroquinolines and 2,4-disubstituted quinolines.

A common precursor for the synthesis of 2,4-dichloroquinolines is the corresponding 1H-quinoline-2,4-dione. Therefore, a likely synthetic pathway for this compound would involve the initial synthesis of 3-phenyl-1H-quinoline-2,4-dione, followed by a chlorination step.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-Phenylquinolin-4-carboxylic acid

This step is based on the Doebner-von Miller reaction, a common method for synthesizing quinolines.

-

Materials: Aniline (0.1 mol), benzaldehyde (0.1 mol), pyruvic acid (0.1 mol), ethanol.

-

Procedure:

-

A mixture of aniline (0.1 mol), benzaldehyde (0.1 mol), and pyruvic acid (0.1 mol) in ethanol is refluxed for 3-4 hours.

-

The reaction mixture is cooled, and the precipitated product, 2-phenylquinolin-4-carboxylic acid, is collected by filtration.

-

The crude product is recrystallized from ethanol.

-

Step 2: Conversion to 3-phenyl-1H-quinoline-2,4-dione

While not explicitly detailed for the 3-phenyl derivative, this transformation is a standard organic chemistry procedure. Further literature search for this specific conversion is recommended.

Step 3: Chlorination to this compound

This step utilizes a strong chlorinating agent to replace the hydroxyl groups of the dione tautomer.

-

Materials: 3-phenyl-1H-quinoline-2,4-dione (1 eq), phosphorus oxychloride (POCl₃) (excess).

-

Procedure:

-

A mixture of 3-phenyl-1H-quinoline-2,4-dione and an excess of phosphorus oxychloride is heated at reflux for several hours.

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Cytotoxicity

While no direct cytotoxicity data for this compound has been found, studies on structurally similar compounds suggest potential anticancer activity. The presence of the quinoline core, along with chloro and phenyl substitutions, is a common feature in many bioactive molecules.

The following tables summarize the cytotoxic activities of related quinoline derivatives against various cancer cell lines. This data can serve as a preliminary guide for designing and interpreting future studies on this compound.

Table 1: Cytotoxicity of Substituted Quinoline Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa | Cervical Cancer | 0.50 | - | - |

| 3-Chloro-3-phenylquinoline-2,4-dione | L929 | Mouse Fibroblast | High cytotoxicity at 0.05–50 µg/ml | - | - |

| 3-Chloro-3-phenylquinoline-2,4-dione | AGS | Gastric Adenocarcinoma | High cytotoxicity at 0.1–50 µg/ml | - | - |

| 2-Chloro-3-(substituted)quinoline derivative (7b) | Hep-G2 | Liver Cancer | 22.9 ± 1.81 | 5-Fluorouracil | 60.7 ± 1.31 |

| 2-Chloro-3-(substituted)quinoline derivative (7b) | MCF-7 | Breast Cancer | 28.2 ± 3.37 | 5-Fluorouracil | 41.5 ± 1.54 |

| 2-Chloro-3-(substituted)quinoline derivative (7b) | PC3 | Prostate Cancer | 18.8 ± 2.07 | 5-Fluorouracil | 63.8 ± 2.69 |

| 2-Chloro-3-(substituted)quinoline derivative (7b) | HCT-116 | Colon Cancer | 15.8 ± 1.30 | 5-Fluorouracil | 40.7 ± 2.46 |

Note: The data presented is for structurally related compounds and not for this compound itself. Direct experimental validation is required.

Experimental Protocols for Biological Evaluation

The following are standard protocols used to assess the anticancer activity of quinoline derivatives and can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: Human cancer cell lines, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration <0.1%) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Human cancer cell lines, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Flow cytometer.

-

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials: Human cancer cell lines, Propidium Iodide (PI), RNase A, Flow cytometer.

-

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Caption: General experimental workflow for evaluating the anticancer potential of a novel compound.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, studies on other chlorinated quinoline derivatives suggest potential interference with key cellular signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

Some quinoline derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The inhibition of Akt, a central kinase in this pathway, can restore the function of tumor suppressor proteins and downregulate anti-apoptotic proteins.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a synthetic quinoline derivative with potential for further investigation as a bioactive compound, particularly in the context of anticancer drug discovery. While direct biological data is currently lacking, the information gathered from structurally related compounds provides a strong rationale for its synthesis and evaluation. The proposed synthetic route offers a practical approach for obtaining the compound for research purposes. The detailed experimental protocols for cytotoxicity, apoptosis, and cell cycle analysis provide a clear framework for its biological characterization. Furthermore, the potential modulation of the PI3K/Akt signaling pathway presents a plausible mechanism of action that warrants investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to validate the hypotheses presented herein.

An In-depth Technical Guide to 2,4-Dichloro-3-phenylquinoline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-3-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, physicochemical properties, a plausible synthetic route with detailed experimental protocols, and insights into its potential biological significance.

Core Molecular Information

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The core structure is substituted with two chlorine atoms at positions 2 and 4, and a phenyl group at position 3.

Molecular Formula: C₁₅H₉Cl₂N[1][2][3]

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 108832-15-1[1][4] |

| Molecular Weight | 274.14 g/mol [2][4] |

| Boiling Point | 362.7 °C at 760 mmHg[4] |

| Density | 1.331 g/cm³[4] |

| Flash Point | 204.6 °C[4] |

| LogP | 5.20860[4] |

| Refractive Index | 1.665[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from substituted anilines. A plausible synthetic pathway involves the formation of an amido-ester, followed by intramolecular cyclization and subsequent chlorodehydroxylation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Amido-ester Intermediate

This step involves the reaction of a suitable substituted aniline with dimethyl malonate to form an N-aryl malonamate.

-

Materials:

-

Substituted aniline (e.g., 2-phenylaniline)

-

Dimethyl malonate

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in anhydrous toluene.

-

Add dimethyl malonate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude amido-ester can be purified by column chromatography on silica gel or used directly in the next step.

-

Step 2: Intramolecular Cyclization to Quinoline-2,4-dione

The amido-ester intermediate undergoes an intramolecular Friedel-Crafts acylation followed by cyclization to form the quinoline-2,4-dione scaffold. This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

-

Materials:

-

Amido-ester intermediate from Step 1

-

Aluminum chloride (AlCl₃)

-

Anhydrous chlorobenzene

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a suspension of anhydrous AlCl₃ (3.0 eq) in anhydrous chlorobenzene in a round-bottom flask under an inert atmosphere, add the amido-ester (1.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Acidify the mixture with concentrated HCl.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude quinoline-2,4-dione.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Step 3: Chlorodehydroxylation to this compound

The final step involves the conversion of the hydroxyl groups of the quinoline-2,4-dione to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Materials:

-

Quinoline-2,4-dione from Step 2

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the quinoline-2,4-dione (1.0 eq) in an excess of POCl₃.

-

If necessary, add DIPEA (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the quinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of activities, including anticancer, antimalarial, and antibacterial properties.

Notably, some complex quinoline derivatives have been investigated as ligands for G-quadruplexes.[5] G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes (e.g., c-MYC) and in telomeres.[6][7] Stabilization of these G-quadruplex structures by small molecules can inhibit the transcription of oncogenes or interfere with telomere maintenance, leading to anticancer effects.[6][8]

Furthermore, some quinoline derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[4] Inhibition of this pathway can lead to apoptosis (programmed cell death).

Caption: Hypothetical signaling pathways for quinoline derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-quadruplex - Wikipedia [en.wikipedia.org]

- 8. The interaction of telomeric DNA and C-myc22 G-quadruplex with 11 natural alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential research applications of dichloroquinoline derivatives

An In-depth Technical Guide on the Potential Research Applications of Dichloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dichloroquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core structure has been the foundation for the development of numerous therapeutic agents and continues to be a focal point of intensive research in drug discovery. The strategic placement of chlorine atoms on the quinoline ring system significantly influences the physicochemical properties and pharmacological profile of these derivatives, often enhancing their potency and modulating their mechanism of action. This technical guide provides a comprehensive overview of the current research applications of dichloroquinoline derivatives, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Applications

Dichloroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various dichloroquinoline and related quinoline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinoline-based dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | [1][2] |

| BEL-7402 (Hepatoma) | 7.01 - 34.32 | [1][2] | |

| MCF-7 (Breast) | 7.01 - 34.32 | [1][2] | |

| A549 (Lung) | 7.01 - 34.32 | [1][2] | |

| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | MCF-7 (Breast) | 3.42 - 23.32 | [3] |

| A549 (Lung) | 5.97 - 22.01 | [3] | |

| 2,8-Bis(trifluoromethyl)quinoline Derivative | HL-60 (Leukemia) | 10 ± 2.5 | [3] |

| 2-Phenylquinolin-4-amine Derivatives | HT-29 (Colon) | 8.12 - 11.34 | [3] |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 - 13.15 | [4] |

| PC3 (Prostate) | 31.37 - 34.34 | [4] |

Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[5] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[1][6][7] Dichloroquinoline derivatives have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Experimental Protocols

This protocol is used to assess the cytotoxic effect of dichloroquinoline derivatives on cancer cell lines and to determine their IC₅₀ values.[3]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Dichloroquinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichloroquinoline derivative in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration using non-linear regression analysis.

-

This protocol is used to determine the effect of dichloroquinoline derivatives on the phosphorylation status of key proteins in the PI3K/Akt pathway.[8][9][10][11]

-

Materials:

-

Cancer cells treated with the dichloroquinoline derivative

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Lysis: Treat cells with the dichloroquinoline derivative for the desired time. Lyse the cells with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Antimicrobial and Antimalarial Applications

Dichloroquinoline derivatives have a long history in the fight against infectious diseases, with 4,7-dichloroquinoline being a key intermediate in the synthesis of the antimalarial drug chloroquine.[12][13][14][15][16] Research continues to explore novel derivatives with broad-spectrum antimicrobial activity.

Quantitative Antimicrobial and Antimalarial Activity Data

The following tables summarize the in vitro activity of various dichloroquinoline derivatives against a range of bacteria, fungi, and the malaria parasite, Plasmodium falciparum.

Table 2.1: Antibacterial and Antifungal Activity

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | 11.00 ± 0.03 (inhibition zone in mm) | [17] |

| P. aeruginosa | 11.00 ± 0.03 (inhibition zone in mm) | [17] | |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 (inhibition zone in mm) | [17] |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 (inhibition zone in mm) | [17] |

| 7-chloroquinoline sulphonamides | P. simplicissimum | 28 (inhibition zone in mm) | [18] |

| A. niger | 28 (inhibition zone in mm) | [18] | |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [9] |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57 | [9] |

| 2-sulfoether-4-quinolone | S. aureus | 0.8 µM | [19] |

| B. cereus | 0.8 µM | [19] |

Table 2.2: Antimalarial Activity against Plasmodium falciparum

| Compound Class/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference(s) |

| 4,7-dichloroquinoline | CQS (3D7) | 0.0098 | [20] |

| CQR (Dd2) | - | - | |

| N-lupinyl-7-chloro-4-aminoquinoline | CQS (D-10) | 0.016 - 0.035 | [20] |

| Quinolinyl-1H-1,2,3-triazoles | CQR (W2) | 1.4 | [21] |

| 7-chloroquinolin-4-yl piperazine-1-yl acetamide | NF54 | 1.29 | [12] |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | NF54 | 1.42 | [12] |

| Quinoline-pyrazole hybrids | - | 0.036 µg/mL | [22] |

| Quinolinyl β-enaminone hybrids | CQR (PfK1) | 3.89 | [22] |

| CQS (Pf3D7) | >5 | [22] |

Mechanism of Action in Malaria

A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Experimental Protocols

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][23]

-

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Dichloroquinoline derivative stock solution

-

Bacterial or fungal culture

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve the final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Perform two-fold serial dilutions of the dichloroquinoline derivative in the culture broth directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

This assay determines the IC₅₀ of a compound against the erythrocytic stages of P. falciparum by quantifying parasitic DNA.[22]

-

Materials:

-

P. falciparum culture (chloroquine-sensitive and/or resistant strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 with supplements)

-

96-well plates

-

Dichloroquinoline derivative stock solution

-

SYBR Green I lysis buffer

-

Fluorescence microplate reader

-

-

Procedure:

-

Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a hypoxic, CO₂-rich environment at 37°C.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Normalize the fluorescence values to the untreated control and determine the IC₅₀ value by non-linear regression.

-

Neuroprotective Applications

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action often involve modulating key pathological pathways such as amyloid-beta (Aβ) production and cholinergic neurotransmission.

Quantitative Neuroprotective Activity Data

The following table presents data on the neuroprotective effects of certain quinoline derivatives.

| Compound Class/Derivative | Cell Line/Model | Endpoint | EC₅₀ (µM) | Reference(s) |

| Nitrone-containing derivatives | SH-SY5Y cells | Neuroprotection against oxidative stress | Varies by compound | [24] |

| Quinoline derivatives | - | Acetylcholinesterase Inhibition (IC₅₀) | Varies by compound | [19][20][25][26] |

Key Mechanisms in Neurodegeneration

In Alzheimer's disease, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce the neurotoxic Aβ peptide. Dichloroquinoline derivatives may modulate this pathway.[27][28]

In Parkinson's disease, the survival of dopaminergic neurons is critical. The nuclear receptor NR4A2 (Nurr1) is essential for the differentiation and maintenance of these neurons.[2][17][18][29][30]

Experimental Protocols

This colorimetric assay, based on Ellman's method, is used to screen for and characterize inhibitors of AChE.[31]

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Dichloroquinoline derivative stock solution

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

-

Drug Discovery and Development Workflow

The development of new drugs from the dichloroquinoline scaffold typically follows a structured workflow, from initial screening to lead optimization.

Conclusion

Dichloroquinoline derivatives represent a highly versatile and pharmacologically significant class of compounds with vast potential for future research and drug development. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores the importance of continued investigation into their structure-activity relationships and mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource to facilitate these research endeavors, ultimately contributing to the development of novel and effective therapeutic agents.

References